molecular formula C22H32O2 B1607126 20-Formylpregn-4-en-3-one CAS No. 66289-21-2

20-Formylpregn-4-en-3-one

Cat. No. B1607126
CAS RN: 66289-21-2
M. Wt: 328.5 g/mol
InChI Key: XVPJEGGIGJLDQK-UHFFFAOYSA-N
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Description

“20-Formylpregn-4-en-3-one” is a chemical compound with the molecular formula C22H32O2 . It appears as off-white or yellowish-white crystals or a white or creamy-white crystalline powder . It’s closely related to “Pregn-4-en-3-one, 20,21-[(methyleneborylene)bis(oxy)]-, (20R)-” which has a molecular weight of 356.307 .


Synthesis Analysis

The synthesis of similar compounds has been documented in the literature. For instance, a preparation method of progesterone, a related compound, has been described where 21-hydroxy-20-methyl pregn-4-ene-3-ketone is used as an initial raw material. This is then oxidized to obtain 20-formyl pregn-4-ene-3-ketone, which is further processed to obtain the final product . Another study describes the synthesis of 19-hydroxypregn-4-en-20-one and 19-hydroxy-5β-pregn-3-en-20-one, which selectively bind to membrane progesterone receptors .


Physical And Chemical Properties Analysis

“20-Formylpregn-4-en-3-one” has a molecular weight of 328.5 g/mol . It has a melting point of 156-160 °C, a boiling point of 459.4±14.0 °C (at 760 mmHg), and a flash point of 171.0±17.1 °C .

Scientific Research Applications

Chromatographic Analysis in Biological Material

A study by Wyngarden et al. (1964) developed a sensitive and rapid method for the determination of progesterone and 20α-hydroxypregn-4-en-3-one in biological material using ether extraction, thin-layer chromatography, and gas-liquid chromatography. This technique is applicable to both in vitro studies of progestin synthesis and in vivo studies using animal blood, aiding in progestin investigations and kinetic studies of luteotropic mechanisms (Wyngarden et al., 1964).

Study of Steroid Transformations

Vincze et al. (1993) investigated the dehydration of 17 alpha-ethynyl-17 beta-hydroxysteroids, exploring the chemical transformations that occur in these compounds. This research provides insights into the structural and physical changes in steroids, including compounds like 20-Formylpregn-4-en-3-one, under various chemical conditions (Vincze et al., 1993).

Double Isotope Derivative Assay

Wiest (1967) described a method for estimating progesterone and 20α-hydroxypregn-4-en-3-one in tissues and biological fluids using a double isotope derivative technique. This method enhances specificity and sensitivity in the estimation of these steroids, providing a tool for detailed hormonal analysis in biological samples (Wiest, 1967).

properties

IUPAC Name

2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPJEGGIGJLDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66289-21-2
Record name NSC9137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (20R)-3-oxopregn-4-ene-20-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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